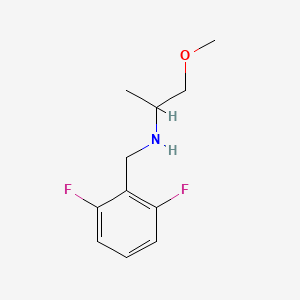

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,6-Difluorobenzyl)-1-methoxypropan-2-amine (DFMO) is a synthetic derivative of the naturally occurring amino acid ornithine. It is widely studied for its potential to inhibit the enzyme ornithine decarboxylase (ODC), which is involved in the production of polyamines. DFMO has been studied for its potential to inhibit cancer cell growth and has been used in preclinical studies for the treatment of various types of cancer.

Wissenschaftliche Forschungsanwendungen

PFAS Removal by Amine-Functionalized Sorbents

Amine-functionalized sorbents have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, where their effectiveness is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This application is critical due to the low recommended safe concentrations of PFAS in drinking water and their persistence in the environment (Ateia et al., 2019).

Adsorption Behavior of PFCs

Adsorption is an effective technology for removing perfluorinated compounds (PFCs) from water, and adsorbents with amine groups exhibit high adsorption capacity for these pollutants. Understanding the adsorption behavior on various materials helps in the preparation of effective adsorbents for PFC removal, highlighting the importance of electrostatic interaction, hydrophobic interaction, and the formation of micelles in achieving high adsorption capacities (Du et al., 2014).

Advanced Oxidation Processes for Amine Degradation

Advanced oxidation processes (AOPs) have been shown to effectively mineralize nitrogen-containing compounds, including aromatic and aliphatic amines, dyes, and pesticides, which are resistant to conventional degradation. These processes are especially relevant for treating water contaminated with toxic and hazardous amino compounds, with ozone and Fenton processes being particularly reactive towards most amines (Bhat & Gogate, 2021).

Role of Amine Activators in Acrylic Bone Cements

Tertiary aromatic amines used as activators in the benzoyl peroxide/amine system for curing acrylic resins, including applications in dental resins or acrylic bone cements, underscore the significant effect of temperature on curing parameters. This review addresses kinetics, mechanism, and the relevance of thermal trauma associated with the implantation of acrylic bone cements, demonstrating the critical role of amine activators (Vázquez et al., 1998).

Amine-functionalized MOFs for CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) have shown great promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs are highlighted for their potential applications in catalysis and gas separation, emphasizing the importance of amino functionality towards improving CO2 sorption capacity and separation performance (Lin et al., 2016).

Eigenschaften

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO/c1-8(7-15-2)14-6-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAGRZSTJMCDSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386025 |

Source

|

| Record name | N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine | |

CAS RN |

353777-75-0 |

Source

|

| Record name | N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

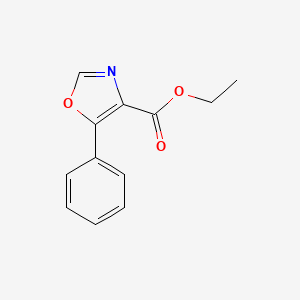

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)